molecular formula C11H8ClN3O2 B15315429 4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid

4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B15315429
M. Wt: 249.65 g/mol
InChI Key: PLLLKDVHEMGQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenylamino group at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 4-chloroaniline with a pyrimidine derivative. One common method involves the nucleophilic substitution of a 4-chloropyrimidine with 4-chloroaniline under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-chloropyridine: This compound shares a similar pyridine ring structure but differs in the position and type of substituents.

    4-Chlorophenylpyrimidine: Similar in structure but lacks the amino and carboxylic acid groups.

    Pyrimidine-5-carboxylic acid: Similar core structure but without the 4-chlorophenylamino group.

Uniqueness

4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid is unique due to the presence of both the 4-chlorophenylamino and carboxylic acid groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making the compound versatile for various applications.

Properties

Molecular Formula

C11H8ClN3O2

Molecular Weight

249.65 g/mol

IUPAC Name

4-(4-chloroanilino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H8ClN3O2/c12-7-1-3-8(4-2-7)15-10-9(11(16)17)5-13-6-14-10/h1-6H,(H,16,17)(H,13,14,15)

InChI Key

PLLLKDVHEMGQKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC=C2C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.